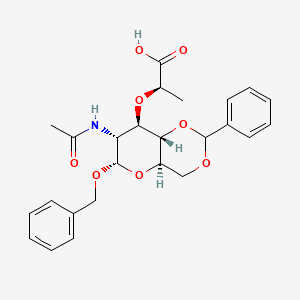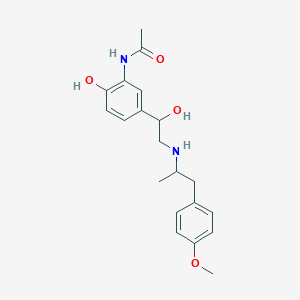
N,4-Dimethyl-1-benzyl-3-piperidinamine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,4-Dimethyl-1-benzyl-3-piperidinamine-d3” is a stable isotope labelled compound . It has a molecular formula of C₁₄H₁₉D₃N₂ and a molecular weight of 221.36 . It is also known as N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine-d3 .
Molecular Structure Analysis
The molecular structure of “N,4-Dimethyl-1-benzyl-3-piperidinamine-d3” is based on a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The piperidine ring is substituted at the 1-position with a benzyl group and at the 3-position with a dimethylamino group .Physical And Chemical Properties Analysis
“N,4-Dimethyl-1-benzyl-3-piperidinamine-d3” is a neat (pure) compound . It’s important to store this compound in a dark place, under an inert atmosphere, and at room temperature .Scientific Research Applications
Opioid Receptor Antagonists Research The trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, including derivatives related to N,4-Dimethyl-1-benzyl-3-piperidinamine-d3, have been investigated as opioid receptor antagonists. These compounds help in understanding the molecular determinants for mu-opioid receptor recognition and the structural features affecting ligand binding (Le Bourdonnec et al., 2006).
Metabolic Pathway Analysis Studies on compounds like 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine, closely related to N,4-Dimethyl-1-benzyl-3-piperidinamine-d3, have been conducted to understand their metabolic pathways, involving enzymes like CYP2D6 and CYP3A4/5. This research aids in elucidating the metabolism of novel antidepressants (Hvenegaard et al., 2012).
Breast Tumor Metastasis Research Compounds derived from N,4-Dimethyl-1-benzyl-3-piperidinamine-d3 have been explored for their role in inhibiting breast tumor metastasis. Studies include virtual screening, biochemical analysis, and the investigation of pharmacokinetic characteristics, highlighting their potential in cancer research (Wang et al., 2011).
Gastrointestinal Motility Disorders Research on N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, closely associated with N,4-Dimethyl-1-benzyl-3-piperidinamine-d3, has led to the discovery of compounds potentially useful for treating gastrointestinal motility disorders. These studies help in understanding the mu-opioid receptor involvement in such disorders (Zimmerman et al., 1994).
Molecular Structure and Spectroscopic Studies Research involving compounds like 1-Benzyl-4-(N-Boc-amino)piperidine provides insights into their molecular structure, spectroscopic characteristics, and chemical reactivity. Such studies are crucial in the field of drug design and development (Janani et al., 2020).
Safety and Hazards
“N,4-Dimethyl-1-benzyl-3-piperidinamine-d3” is a controlled product and may require documentation to meet relevant regulations . It’s classified as a Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects . The safety information includes hazard statements such as H302-H315-H319-H332-H335 and precautionary statements such as P261-P280-P305+P351+P338 .
properties
CAS RN |
1252883-50-3 |
|---|---|
Product Name |
N,4-Dimethyl-1-benzyl-3-piperidinamine-d3 |
Molecular Formula |
C₁₄H₁₉D₃N₂ |
Molecular Weight |
221.36 |
synonyms |
N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine-d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







